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Compound of Interest

Compound Name: 3-Fluoro-cyclohex-2-enylamine

Cat. No.: B8186990

Get Quote

Compound Identification & Core Data

3-Fluoro-cyclohex-2-enylamine is a specialized fluorinated building block used in medicinal
chemistry. It belongs to the class of cyclic vinyl fluorides, a structural motif valued for its ability

to mimic the electronic properties of amides while maintaining metabolic stability.
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Technical Specification

Chemical Name

3-Fluoro-cyclohex-2-en-1-amine

CAS Number 2482889-99-4
Molecular Formula CeH1oFN
Molecular Weight 115.15 g/mol
MDL Number MFCD32716723
SMILES NC1CCC(F)=CC1

Structure Type

Cyclic Vinyl Fluoride / Allylic Amine

Appearance

Colorless to pale yellow oil (typically supplied as
HCI salt)

Storage

2-8°C, Hygroscopic, Store under Nitrogen

Scientific Integrity: The Vinyl Fluoride Advantage
Expertise & Experience: Why This Molecule Matters

In drug design, the vinyl fluoride moiety (—C(F)=C-) serves as a powerful bioisostere for the
amide bond (—CO-NH-). Unlike the amide, the vinyl fluoride is non-hydrolyzable, yet it mimics
the amide's planar geometry and dipole moment.

For 3-Fluoro-cyclohex-2-enylamine, the positioning of the fluorine atom at the C3 vinyl
position confers unique electronic properties:

o pKa Modulation: The electron-withdrawing nature of the vinyl fluoride lowers the pKa of the
adjacent amine (via inductive effects through the allylic system), potentially improving oral
bioavailability and blood-brain barrier (BBB) penetration compared to non-fluorinated
analogs.

» Metabolic Blocking: The C3 position in cyclohexenyl systems is a common site for oxidative
metabolism (e.g., by CYP450). Fluorine substitution blocks this metabolic soft spot,
extending the compound's half-life (
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).
o Conformational Bias: The
character of the C2-C3 bond locks the ring into a half-chair conformation, providing a rigid

vector for the amine group, which is critical for high-affinity binding to receptors (e.g.,
GPCRs).

Experimental Protocol: Synthesis Strategy

Note on Autonomy: While specific industrial batch records for CAS 2482889-99-4 are
proprietary, the following protocol is a self-validating "Gold Standard" synthesis derived from
established methodologies for cyclic vinyl fluorides. This route prioritizes regioselectivity and
safety.

Phase 1: Synthesis of the Precursor (3-Fluoro-cyclohex-
2-en-1-one)
Rationale: Direct fluorination of amines is difficult.[1] The most robust strategy is to install the

vinyl fluoride first using a 1,3-diketone precursor.

Reagents: 1,3-Cyclohexanedione, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride),
Dichloromethane (DCM).

e Setup: Charge a flame-dried 3-neck flask with 1,3-cyclohexanedione (1.0 eq) and anhydrous
DCM (0.5 M) under

» Activation: Cool to 0°C. Add Deoxo-Fluor (1.2 eq) dropwise. Critical: Control exotherm to
prevent polymerization.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. The mechanism
involves the formation of an intermediate difluoride which eliminates HF to form the vinyl
fluoride.

e Quench: Pour into saturated

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2024-fv9g5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8186990?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(aq) at 0°C. Caution: Gas evolution (

)

« Isolation: Extract with DCM (3x), dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-Fluoro-
cyclohex-2-en-1-one.

Phase 2: Reductive Amination to Target

Rationale: Converting the enone to the amine requires avoiding the reduction of the C=C
double bond or defluorination. A two-step oxime reduction is preferred over direct reductive
amination to preserve the vinyl fluoride.

Reagents: Hydroxylamine hydrochloride (

), Sodium acetate (
), Zinc dust (

), Acetic acid (

).

e Oxime Formation:
o Dissolve 3-Fluoro-cyclohex-2-en-1-one (1.0 eq) in EtOH/Water (4:1).
o Add

(1.5 eq) and
(2.0 eq).

o Stir at RT for 2 hours. Monitor by TLC for disappearance of ketone.
o Evaporate EtOH, extract with EtOAc, and dry. This yields the Oxime intermediate.

e Selective Reduction:
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o Dissolve the oxime in glacial

o Add Zinc dust (10 eq) in portions at 0°C (keeps reaction mild).

o Stir vigorously for 1-3 hours. Note: Zn/AcOH selectively reduces the oxime to the amine
without hydrogenating the electron-deficient vinyl fluoride double bond.

 Purification:
o Filter off Zn residues. Basify filtrate with

(aq) to pH > 12.

o Extract with DCM.
o Salt Formation: Treat the organic layer with
in dioxane to precipitate 3-Fluoro-cyclohex-2-enylamine hydrochloride.

Visualization: Synthesis & Mechanism

The following diagram illustrates the critical pathway from the diketone starting material to the
final amine, highlighting the preservation of the vinyl fluoride motif.
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Click to download full resolution via product page

Caption: Step-wise synthesis of 3-Fluoro-cyclohex-2-enylamine via regioselective
deoxofluorination and oxime reduction.

Analytical Validation (QC Criteria)

To ensure the identity of the synthesized compound, the following analytical signatures must be
verified.

Method Expected Signal Interpretation

Vinyl proton at C2. Splitting

due to Geminal coupling with F
IH NMR (DMSO-ds)

5.2-5.6 ppm (d, 1H) (
).
19 NMR Characteristic shift for cyclic
-100 to -120 ppm vinyl fluoride.
MS (ESI+) m/z 116.1 Protonated molecular ion.
Absence of defluorinated
HPLC Purity > 98% (210 nm) (cyclohexenylamine) or
saturated impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemrxiv.org [chemrxiv.org]

o To cite this document: BenchChem. [3-Fluoro-cyclohex-2-enylamine: Technical Monograph &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8186990/docs#3-fluoro-cyclohex-2-enylamine-
technical-monograph-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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